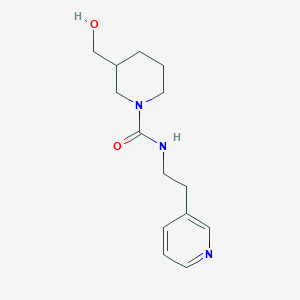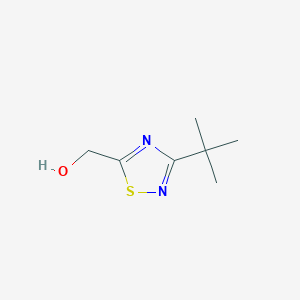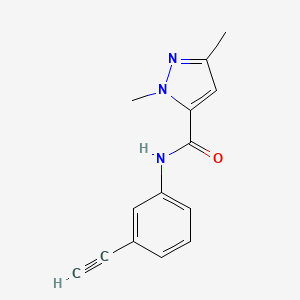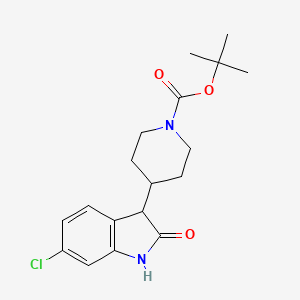![molecular formula C26H32N2O2 B7549487 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as OCPA, is a synthetic compound that has gained significant attention in the field of scientific research. OCPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mechanism of Action
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B plays a critical role in the negative regulation of insulin signaling by dephosphorylating insulin receptor substrate proteins. Inhibition of PTP1B by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide leads to increased insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit cancer cell growth and migration in vitro.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its high potency and selectivity for PTP1B. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal off-target effects in cells and animal models. However, one of the limitations of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. In addition, further studies could investigate the pharmacokinetics and toxicity of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide in animal models and humans. Finally, the development of more potent and selective PTP1B inhibitors could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
In conclusion, 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a potent inhibitor of PTP1B, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes. While 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has some limitations in experimental settings, its high potency and selectivity make it a valuable tool for scientific research. Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could lead to the development of novel therapeutic agents for the treatment of metabolic disorders and cancer.
Synthesis Methods
The synthesis of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-(octyloxy)benzaldehyde with malononitrile in the presence of sodium ethoxide, followed by the reaction of the resulting compound with 1-phenylethylamine and acetic anhydride. The final step involves the reaction of the resulting compound with acetic acid to obtain 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide.
Scientific Research Applications
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
properties
IUPAC Name |
(E)-2-cyano-3-(4-octoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-7-11-18-30-25-16-14-22(15-17-25)19-24(20-27)26(29)28-21(2)23-12-9-8-10-13-23/h8-10,12-17,19,21H,3-7,11,18H2,1-2H3,(H,28,29)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMTKIPSDYDE-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)




![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
